

Application Notes and Protocols for RMC-5552 in Preclinical Lung Cancer Models

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Compound of Interest

Compound Name: (32-Carbonyl)-RMC-5552

Cat. No.: B10828586

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Introduction

RMC-5552 is a potent and selective, third-generation bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).^{[1][2][3]} It is designed to bind to two distinct sites on mTORC1, leading to profound inhibition of its activity while maintaining selectivity over mTORC2. This selectivity is a key differentiator from previous generations of mTOR inhibitors, potentially leading to an improved therapeutic window by avoiding mTORC2-mediated toxicities.^[4] The mTORC1 signaling pathway is a critical regulator of cell growth, proliferation, and metabolism and is frequently hyperactivated in various cancers, including non-small cell lung cancer (NSCLC).^[1] RMC-5552 is being investigated in preclinical lung cancer models, particularly in combination with inhibitors of oncogenic RAS, such as KRAS G12C, where mTORC1 signaling is a known resistance pathway.^[3]

These application notes provide a summary of the preclinical data for RMC-5552 and its tool compound RMC-6272 in lung cancer models, along with detailed protocols for key experimental assays.

Data Presentation

In Vitro Activity

While specific IC₅₀ values for RMC-5552 in a comprehensive panel of lung cancer cell lines are not publicly available, the compound has demonstrated potent inhibition of mTORC1

signaling. The IC50 for the inhibition of 4EBP1 phosphorylation (a key downstream target of mTORC1) by RMC-5552 has been determined in other cell lines, showcasing its sub-nanomolar potency.

Compound	Cell Line	Assay	IC50 (nM)	Reference
RMC-5552	MDA-MB-468 (Breast Cancer)	p4EBP1 Inhibition	0.48	[1][2]
RMC-6272	MDA-MB-468 (Breast Cancer)	p4EBP1 Inhibition	0.44	[5]

Note: The data in MDA-MB-468 cells is provided to illustrate the high potency of RMC-5552. Researchers are encouraged to determine the IC50 values in their specific lung cancer cell lines of interest.

In Vivo Efficacy (Tool Compound RMC-6272)

Preclinical studies utilizing the tool compound RMC-6272 in combination with a KRAS G12C inhibitor have demonstrated significant anti-tumor activity in a KRAS G12C mutant NSCLC xenograft model that is resistant to KRAS G12C inhibitor monotherapy.

Model	Treatment	Dosage	Outcome	Reference
NCI-H2122 (KRAS G12C NSCLC Xenograft)	RMC-6272 + Sotorasib	Not Specified	Induced tumor regressions	[6]
NCI-H2122 (KRAS G12C NSCLC Xenograft)	RMC-6272 + Sotorasib	Not Specified	Enhanced tumor apoptosis	[5]

Note: RMC-6272 is a closely related tool compound to RMC-5552 and these data provide a strong rationale for the investigation of RMC-5552 in similar preclinical models.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of RMC-5552 on the viability of lung cancer cells.

Materials:

- Lung cancer cell lines (e.g., NCI-H2122, A549)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- RMC-5552 (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of RMC-5552 in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the RMC-5552 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
- Incubate the plate for 72 hours (or a desired time course) at 37°C.

- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for mTORC1 Signaling

This protocol is for assessing the inhibition of mTORC1 signaling by RMC-5552 through the analysis of phosphorylated 4EBP1.

Materials:

- Lung cancer cells
- RMC-5552
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-4EBP1 (Thr37/46), anti-4EBP1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate lung cancer cells and allow them to attach overnight.
- Treat the cells with various concentrations of RMC-5552 for a specified time (e.g., 2, 6, 24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a protein assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RMC-5552 in a lung cancer xenograft model.

Materials:

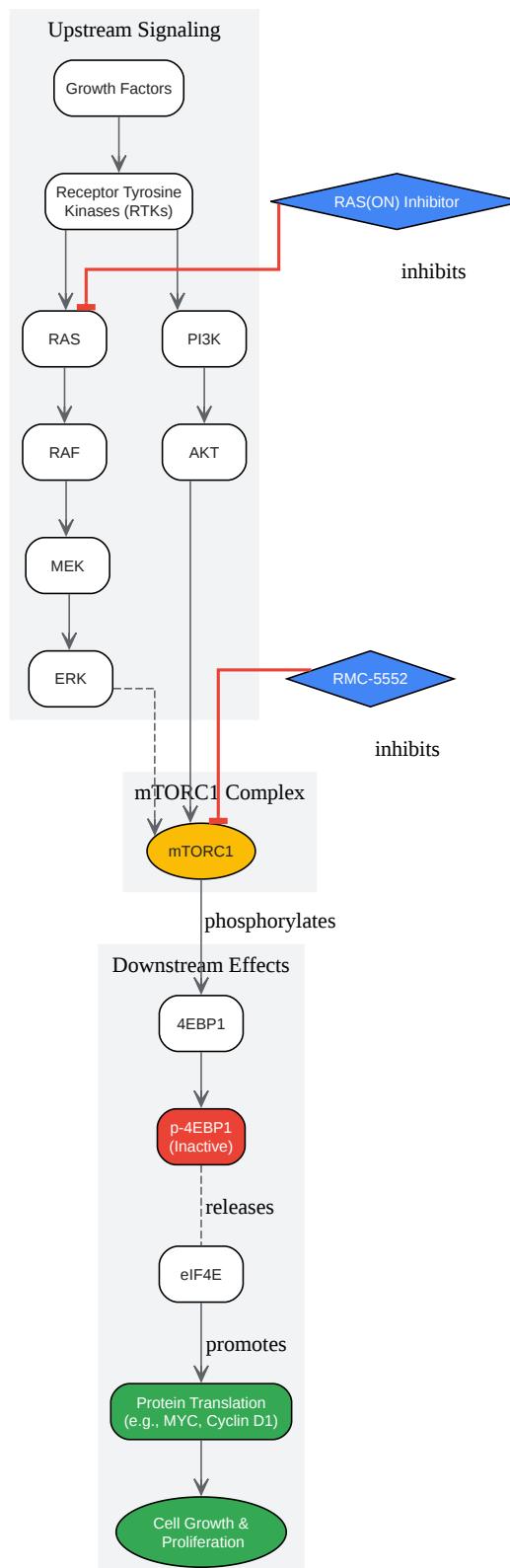
- Immunocompromised mice (e.g., nude or NSG mice)
- Lung cancer cells (e.g., NCI-H2122)

- Matrigel (optional)
- RMC-5552 formulation for in vivo administration
- Vehicle control
- Calipers for tumor measurement

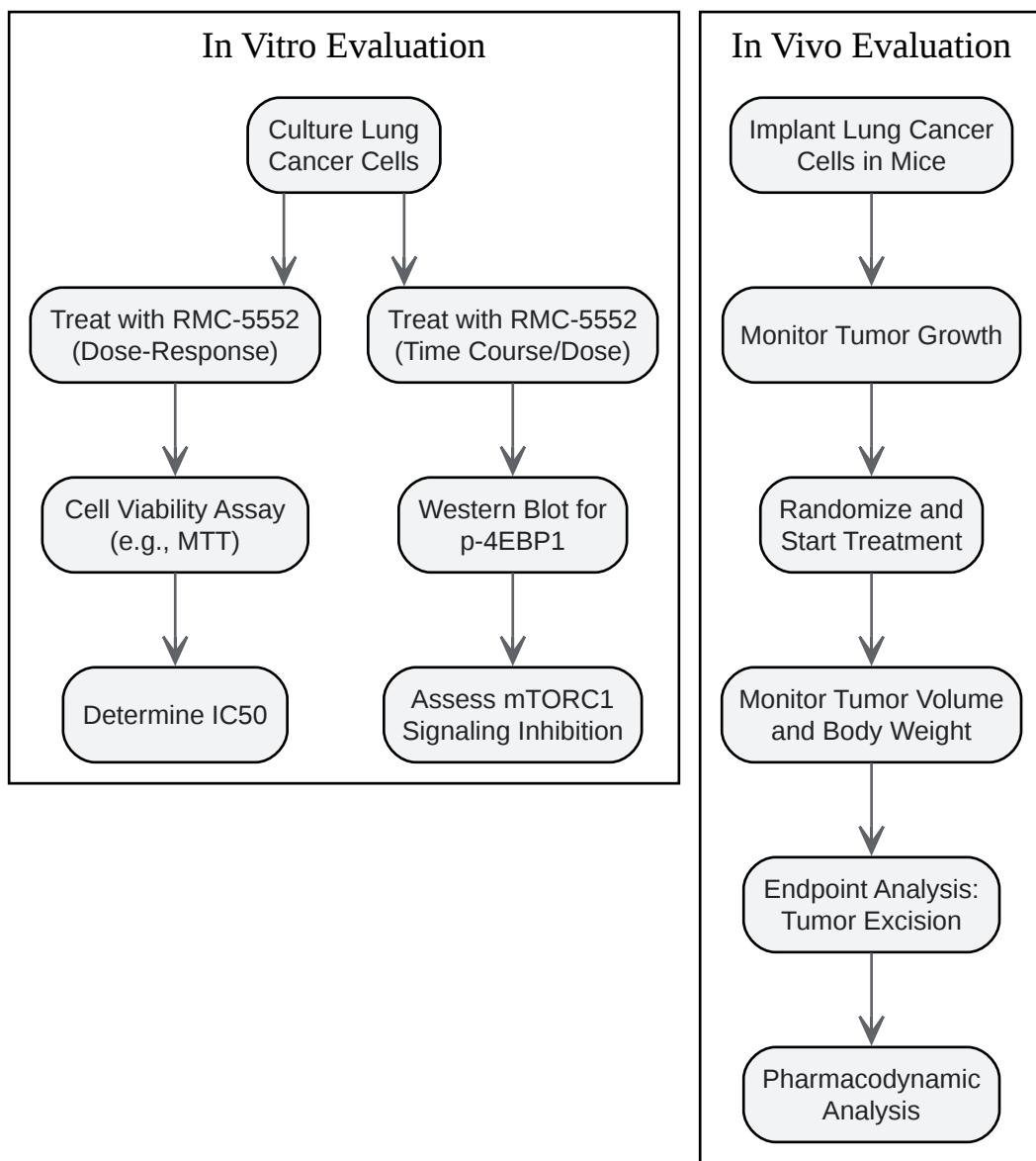
Procedure:

- Subcutaneously inject lung cancer cells (e.g., 5×10^6 cells in 100 μL PBS, with or without Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- Administer RMC-5552 (and/or combination agent) and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).
- Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Visualizations

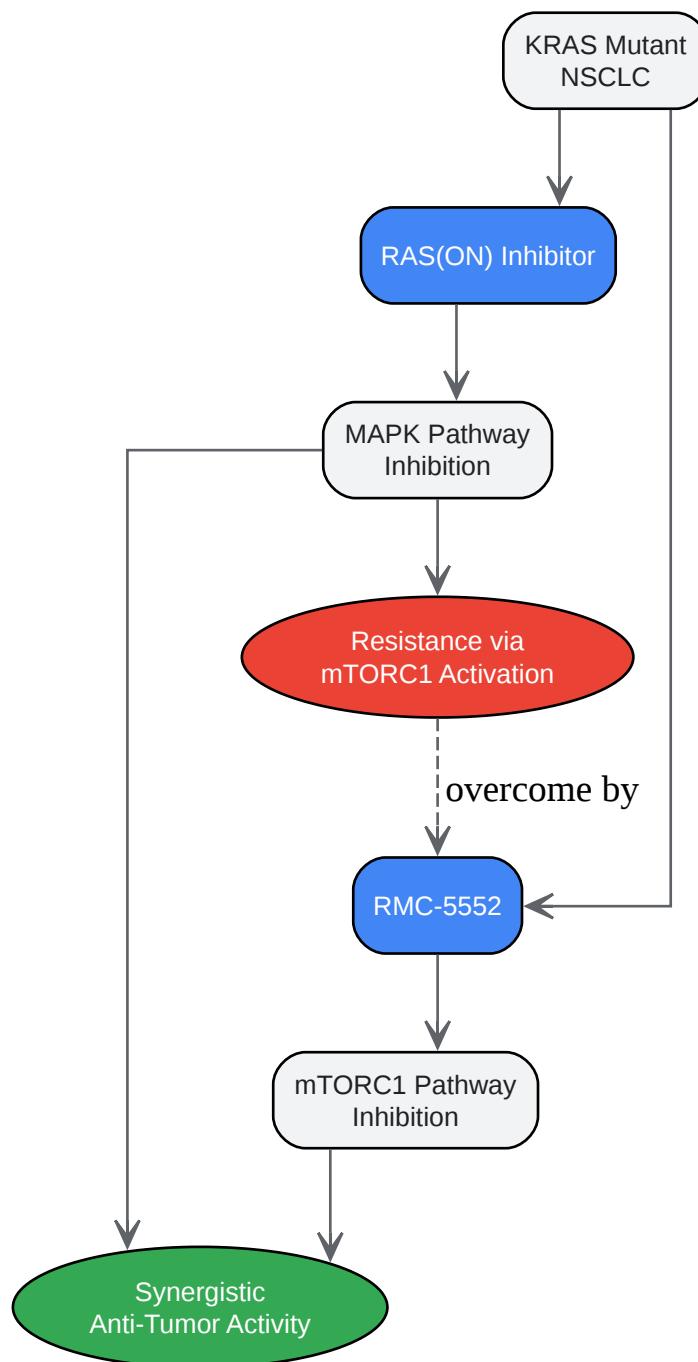
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Caption: RMC-5552 inhibits mTORC1, preventing 4EBP1 phosphorylation and subsequent protein translation, leading to reduced cell growth.



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Caption: Workflow for preclinical evaluation of RMC-5552 in lung cancer models.



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Caption: Rationale for combining RMC-5552 with RAS inhibitors in KRAS-mutant NSCLC.

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